(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: is a chemical compound that belongs to the class of cyclobutane derivatives. It features a cyclobutane ring, a four-membered ring structure, substituted with a dimethylamino group at the 3-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form providing increased stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane-1-carboxylic acid as the starting material.
Substitution Reaction: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Nucleophilic Substitution: The acid chloride undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group, forming the (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid.
Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the continuous synthesis of this compound, enhancing efficiency and scalability.
Batch Processing: Large-scale production may use traditional batch reactors with controlled reaction conditions to ensure product consistency and purity.
Chemical Reactions Analysis
(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions with various reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as halides or alkylating agents.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted cyclobutanes.
Esterification: Esters.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the context in which the compound is used.
Comparison with Similar Compounds
(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: can be compared to other cyclobutane derivatives:
Cyclobutane-1,2-dicarboxylic acid: Similar structure but with two carboxylic acid groups.
Cyclobutane-1-carboxylic acid: Similar but without the dimethylamino group.
Cyclobutane derivatives with different substituents: Various other substituents can be compared to highlight the unique properties of the dimethylamino group.
This compound's uniqueness lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
2230913-72-9 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.